Isocytidine

RNA Duplex Stability Thermodynamics Non-canonical Base Pairs

Isocytidine is a synthetic nucleoside isomer distinguished by its reversed amino/carbonyl groups, enabling orthogonal iG-iC base pairing that cannot be replicated by cytidine. Each iG-iC substitution adds -0.6 kcal/mol thermodynamic stabilization, making it essential for high-affinity antisense oligonucleotides, aptamers, and siRNA. It is resistant to cytidine deaminase, serving as a stable probe for drug-resistance studies. This compound is a core building block for expanded genetic alphabet research—choose isocytidine when canonical nucleosides fail to deliver the required hybridization stability or metabolic persistence.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 489-59-8
Cat. No. B125971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytidine
CAS489-59-8
Synonyms1-(2-amino-4-oxo-1(4H)-pyrimidinyl)-1-deoxy-beta-D-ribofuranose
2-amino-1-beta-D-ribofuranosyl-4(1H)-pyrimidinone
isocytidine
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1
InChIKeyRGNOTKMIMZMNRX-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytidine (CAS 489-59-8): Structural and Chemical Identity for Research Procurement


Isocytidine (CAS: 489-59-8, molecular formula C9H13N3O5, MW: 243.22 g/mol) is a synthetic nucleoside analog consisting of the nucleobase isocytosine attached to a β-D-ribofuranose sugar [1]. It is a structural isomer of the natural nucleoside cytidine, differentiated by the transposition of its amino and carbonyl functional groups on the pyrimidine ring [1][2]. This fundamental alteration defines its unique hydrogen-bonding pattern, enabling it to form a stable, non-natural base pair with isoguanosine (iG), which is distinct from the canonical Watson-Crick base pairing observed with natural nucleosides [2][3].

Why Cytidine or Other Nucleoside Analogs Cannot Substitute for Isocytidine in Experimental Systems


The functional interchangeability of nucleoside analogs is often precluded by subtle but critical differences in their molecular recognition, metabolic stability, and thermodynamic behavior. Isocytidine exemplifies this principle due to its distinct tautomeric equilibrium and unique hydrogen-bonding capabilities [1]. Unlike natural cytidine, isocytidine is a poor substrate for key metabolic enzymes such as cytidine deaminase, which confers enhanced in vivo stability [2][3]. Furthermore, its ability to form stable, non-canonical iG-iC base pairs in nucleic acid duplexes introduces sequence-dependent thermodynamic stabilization that cannot be replicated by substituting with a standard G-C pair, thereby altering the structural and functional properties of oligonucleotides in a predictable manner [4]. Direct substitution with cytidine or other cytosine analogs would fundamentally alter or abolish these specialized properties, leading to experimental failure or inaccurate conclusions.

Quantitative Differentiation of Isocytidine from Cytidine, 5-Azacytidine, and Pseudoisocytidine: A Procurement Evidence Guide


Thermodynamic Stabilization of RNA Duplexes via iG-iC Base Pairing Compared to Native G-C Pairs

The substitution of a standard G-C base pair with an isoguanosine-isocytidine (iG-iC) pair in an RNA duplex results in a measurable, sequence-dependent increase in thermodynamic stability [1]. In the sequence context 5'-GC-3'/3'-CG-5', each iG-iC replacement contributes an additional stabilizing free energy of -0.6 kcal/mol at 37 °C compared to the native G-C pair [1].

RNA Duplex Stability Thermodynamics Non-canonical Base Pairs Oligonucleotide Therapeutics

Differential Substrate Affinity for Cytidine Deaminase: Isocytidine vs. Cytidine

Isocytidine is a poor substrate for cytidine deaminase, a key enzyme responsible for the metabolic inactivation of many nucleoside analogs [1][2]. In contrast, the natural nucleoside cytidine is efficiently deaminated [1]. This metabolic stability is a key differentiator for analogs like pseudoisocytidine, which are noted for their 'enhanced stability and resistance to enzymatic deamination' compared to 5-azacytidine and 1-β-D-arabinofuranosylcytosine [2].

Enzymatic Stability Nucleoside Metabolism Drug Resistance Cytidine Deaminase

Comparative Antiviral Activity of an Isocytidine Analogue Against HIV-1 in CEM Cells

A 4'-modified cyclopentenyl isocytidine analogue (compound 20) exhibited moderate anti-HIV-1 activity in a CEM cell line, with a quantified half-maximal effective concentration (EC50) [1]. This provides a benchmark for the antiviral potential of the isocytidine scaffold compared to other nucleoside analogues in development.

Antiviral Activity HIV-1 Nucleoside Analogue EC50

Optimal Use Cases for Isocytidine in Research and Development


Design of Stable Oligonucleotides for Therapeutics and Diagnostics

Isocytidine's primary proven advantage is its ability to form highly stable, non-canonical base pairs with isoguanosine [1]. As demonstrated, replacing a G-C pair with an iG-iC pair can add -0.6 kcal/mol of stabilization per substitution [1]. This predictable thermodynamic enhancement is invaluable for designing antisense oligonucleotides, aptamers, and siRNA where improved target affinity and resistance to nuclease degradation are critical for in vivo efficacy. Procurement should be prioritized for projects focused on engineering enhanced nucleic acid stability.

Investigation of Nucleoside Metabolism and Resistance Pathways

The differential metabolic profile of isocytidine, particularly its resistance to deamination by cytidine deaminase, makes it a crucial tool for studying drug resistance mechanisms [2][3]. Unlike cytidine, which is rapidly metabolized, isocytidine serves as a stable probe to dissect alternative catabolic pathways or to investigate the role of cytidine deaminase in the activation/inactivation of other nucleoside prodrugs [2]. Researchers studying leukemia or other cancers where cytidine deaminase activity correlates with drug resistance should consider isocytidine as a valuable control or scaffold for development.

Exploration of Non-Natural Base Pairs in Synthetic Biology

The isocytidine-isoguanosine (iC-iG) base pair is a cornerstone of expanded genetic alphabets [1][4]. Its orthogonal hydrogen-bonding pattern, distinct from A-T/U and G-C, allows for the creation of semi-synthetic organisms with increased information storage capacity. Procuring isocytidine is essential for any laboratory working on expanding the genetic code, engineering novel DNA/RNA polymerases, or developing in vitro selection systems (e.g., SELEX) with modified nucleotide libraries to isolate aptamers with novel chemistries.

Triplex-Forming Oligonucleotide (TFO) Engineering

Derivatives of isocytidine have demonstrated utility in overcoming sequence limitations in triplex-forming oligonucleotides (TFOs), specifically for recognizing CG inversion sites in duplex DNA [5]. While the base compound itself may not be the final TFO agent, its scaffold is the basis for these developments. For research groups engineering TFOs for gene targeting or DNA diagnostics, isocytidine and its derivatives represent a key building block for achieving sequence-specific recognition in genomic contexts previously deemed inaccessible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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